molecular formula C21H22N6O2 B12248344 3-{3-Oxo-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propyl}-3,4-dihydroquinazolin-4-one

3-{3-Oxo-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12248344
M. Wt: 390.4 g/mol
InChI Key: TWPMIKIBAFFKFK-UHFFFAOYSA-N
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Description

3-{3-Oxo-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Oxo-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic synthesis

    Quinazolinone Core Synthesis: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Pyrrolo[3,4-c]pyrrole Introduction: The pyrrolo[3,4-c]pyrrole moiety is introduced through a series of condensation reactions involving appropriate amines and aldehydes, followed by cyclization.

    Pyrimidine Ring Addition: The pyrimidine ring is typically added through nucleophilic substitution reactions involving pyrimidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core and the pyrrolo[3,4-c]pyrrole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the pyrimidine and quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogenated compounds, strong acids, or bases are used depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is of interest due to its potential interactions with biological macromolecules. It may serve as a ligand for certain proteins or enzymes, influencing their activity.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its unique structure may confer specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{3-Oxo-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propyl}-3,4-dihydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions may modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4(3H)-quinazolinone, exhibit various biological activities.

    Pyrrolo[3,4-c]pyrrole Derivatives:

    Pyrimidine Derivatives: Pyrimidine-based compounds, such as 5-fluorouracil, are widely used in medicinal chemistry for their anticancer properties.

Uniqueness

The uniqueness of 3-{3-Oxo-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propyl}-3,4-dihydroquinazolin-4-one lies in its combination of three distinct heterocyclic moieties. This structural complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

3-[3-oxo-3-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propyl]quinazolin-4-one

InChI

InChI=1S/C21H22N6O2/c28-19(6-9-25-14-24-18-5-2-1-4-17(18)20(25)29)26-10-15-12-27(13-16(15)11-26)21-22-7-3-8-23-21/h1-5,7-8,14-16H,6,9-13H2

InChI Key

TWPMIKIBAFFKFK-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC=N3)C(=O)CCN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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